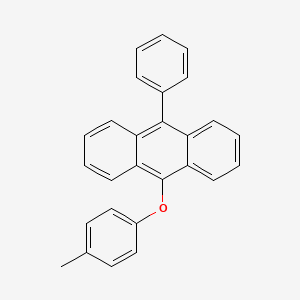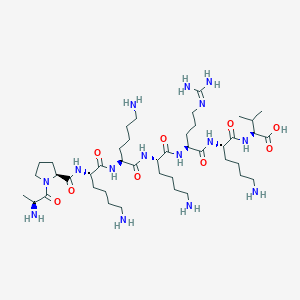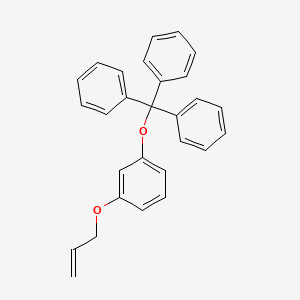
9-(4-Methylphenoxy)-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methylphenoxy)-10-phenylanthracene: is an organic compound that belongs to the class of anthracenes. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a phenyl group and a 4-methylphenoxy group attached to the anthracene core. It is of interest in various fields due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methylphenoxy)-10-phenylanthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, 4-methylphenol, and phenylboronic acid.
Suzuki-Miyaura Coupling: The phenylboronic acid is coupled with 9-bromoanthracene using a palladium catalyst in the presence of a base such as potassium carbonate. This reaction forms 9-phenylanthracene.
Etherification: The 4-methylphenol is then reacted with 9-phenylanthracene in the presence of a strong base like sodium hydride to form the final product, this compound.
Industrial Production Methods: While the above synthetic route is commonly used in laboratory settings, industrial production may involve optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(4-Methylphenoxy)-10-phenylanthracene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl and methylphenoxy groups can be further functionalized using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: 9-(4-Methylphenoxy)-10-phenylanthracene is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Photochemistry: It serves as a photosensitizer in various photochemical reactions.
Biology:
Fluorescent Probes: The compound is used as a fluorescent probe in biological imaging due to its strong fluorescence.
Medicine:
Drug Development: It is explored for its potential use in drug delivery systems and as a scaffold for the synthesis of bioactive molecules.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(4-Methylphenoxy)-10-phenylanthracene primarily involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions. These interactions facilitate its incorporation into various molecular systems, enhancing their electronic and optical properties. The compound can also act as a photosensitizer, transferring energy to other molecules and initiating photochemical reactions.
Comparison with Similar Compounds
9-Phenylanthracene: Lacks the 4-methylphenoxy group, resulting in different electronic properties.
9-(4-Methoxyphenyl)-10-phenylanthracene: Similar structure but with a methoxy group instead of a methylphenoxy group, leading to different reactivity and applications.
10-Phenylanthracene: Lacks the 4-methylphenoxy group, affecting its fluorescence and electronic properties.
Uniqueness: 9-(4-Methylphenoxy)-10-phenylanthracene is unique due to the presence of both the phenyl and 4-methylphenoxy groups, which confer distinct electronic and optical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior.
Properties
CAS No. |
876441-50-8 |
|---|---|
Molecular Formula |
C27H20O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
9-(4-methylphenoxy)-10-phenylanthracene |
InChI |
InChI=1S/C27H20O/c1-19-15-17-21(18-16-19)28-27-24-13-7-5-11-22(24)26(20-9-3-2-4-10-20)23-12-6-8-14-25(23)27/h2-18H,1H3 |
InChI Key |
ANDCTNOUZLXLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol](/img/structure/B12596018.png)
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12596025.png)
![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)

![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
![2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12596046.png)
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)

![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)
![(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12596066.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)

![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)
